REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].O.O.O.O.C([O-])(=[O:13])C.[Mn+2:15].C([O-])(=O)C>O>[OH2:3].[OH2:13].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Mn+2:15] |f:1.2.3.4.5.6.7,9.10.11.12|
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Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
4200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
318.6 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for a further 15 min
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
A 10 l four-neck round-bottom flask with a stirrer, thermometer and reflux condenser
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Type
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ADDITION
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Details
|
after the addition
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Type
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TEMPERATURE
|
Details
|
Subsequently, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred for a further 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 200 ml of water each time
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet at room temperature overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O.O.C(C(=O)[O-])(=O)[O-].[Mn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |